

D-Altrose vs. L-Altrose: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Altrose**

Cat. No.: **B8254741**

[Get Quote](#)

An objective comparison of the physicochemical properties, biological activities, and synthesis of **D-Altrose** and L-Altrose, tailored for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparative overview of the two enantiomers of the rare sugar altrose: **D-Altrose** and L-Altrose. While direct comparative studies on their biological effects are limited, this document consolidates the existing data on their individual properties and activities to facilitate further research and application.

Physicochemical Properties

D-Altrose and L-Altrose share the same chemical formula and molar mass but differ in their stereochemistry, which influences their physical properties such as optical rotation.

Property	D-Altrose	L-Altrose
Chemical Formula	$C_6H_{12}O_6$	$C_6H_{12}O_6$
Molar Mass	180.16 g/mol	180.16 g/mol
Appearance	Colorless to off-white crystalline solid [1]	White crystalline powder
Solubility	Soluble in water, almost insoluble in methanol [1]	Soluble in water
Melting Point	103-105 °C [1]	Not specified
Optical Rotation $[\alpha]$	+32.6° in water (at equilibrium) [1]	Not specified
Natural Occurrence	Considered an unnatural monosaccharide [1]	Isolated from the bacterium <i>Butyrivibrio fibrisolvens</i>
CAS Number	1990-29-0	1949-88-8

Biological Activity and Applications

Current research on the biological activities of **D-Altrose** and L-Altrose has explored different avenues for each enantiomer. Direct comparative studies investigating their effects in the same biological systems are currently lacking in the scientific literature.

D-Altrose

D-Altrose is primarily utilized in synthetic chemistry as a chiral building block. Its biological effects are not as extensively studied as other rare sugars.

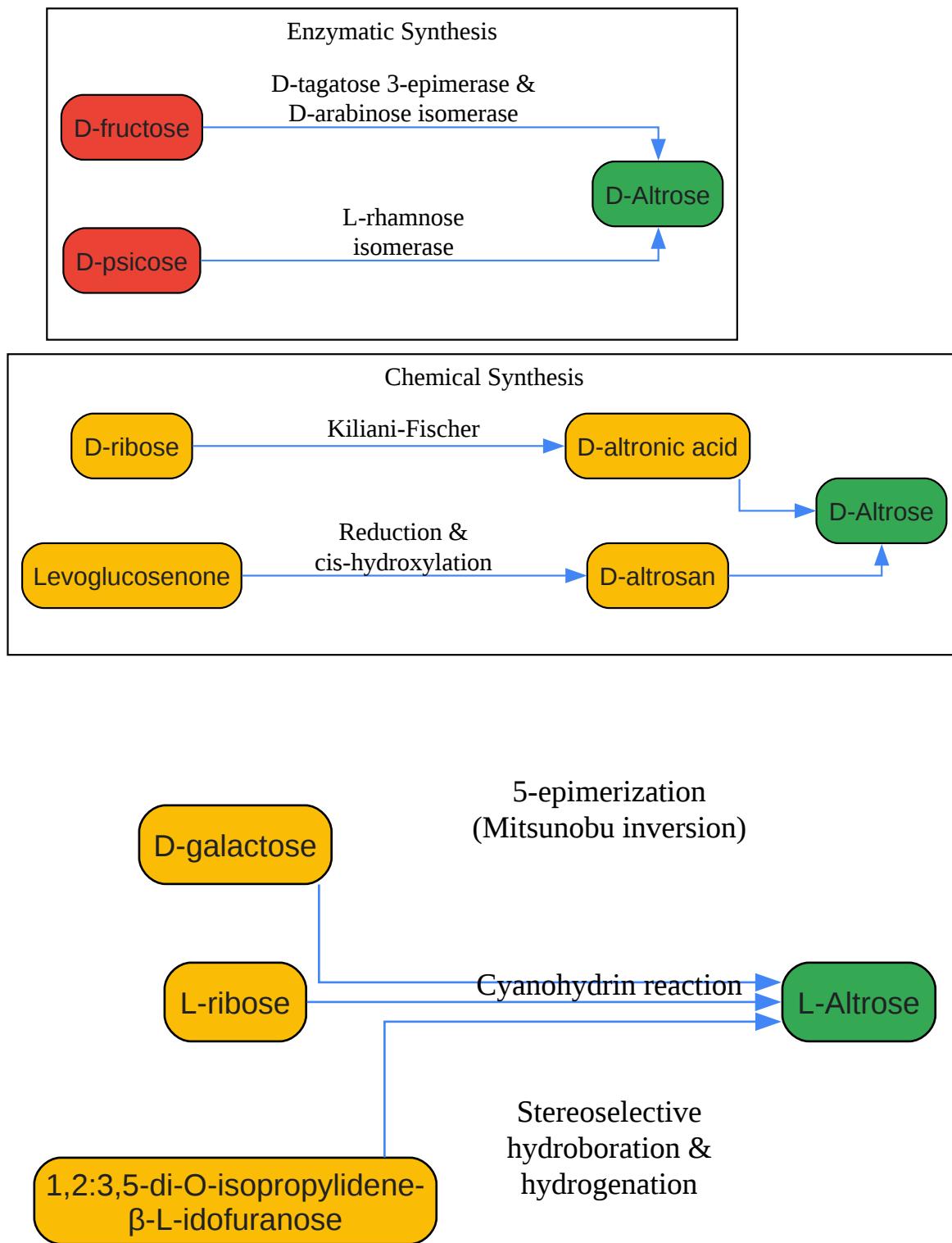
- Inhibitor of Plant Growth: Esters of **D-altrose** have been shown to inhibit the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes, thereby acting as plant growth inhibitors.
- Precursor for Bioactive Molecules: **D-Altrose** is used in the synthesis of unnatural analogues of biologically active compounds, such as iminosugars.

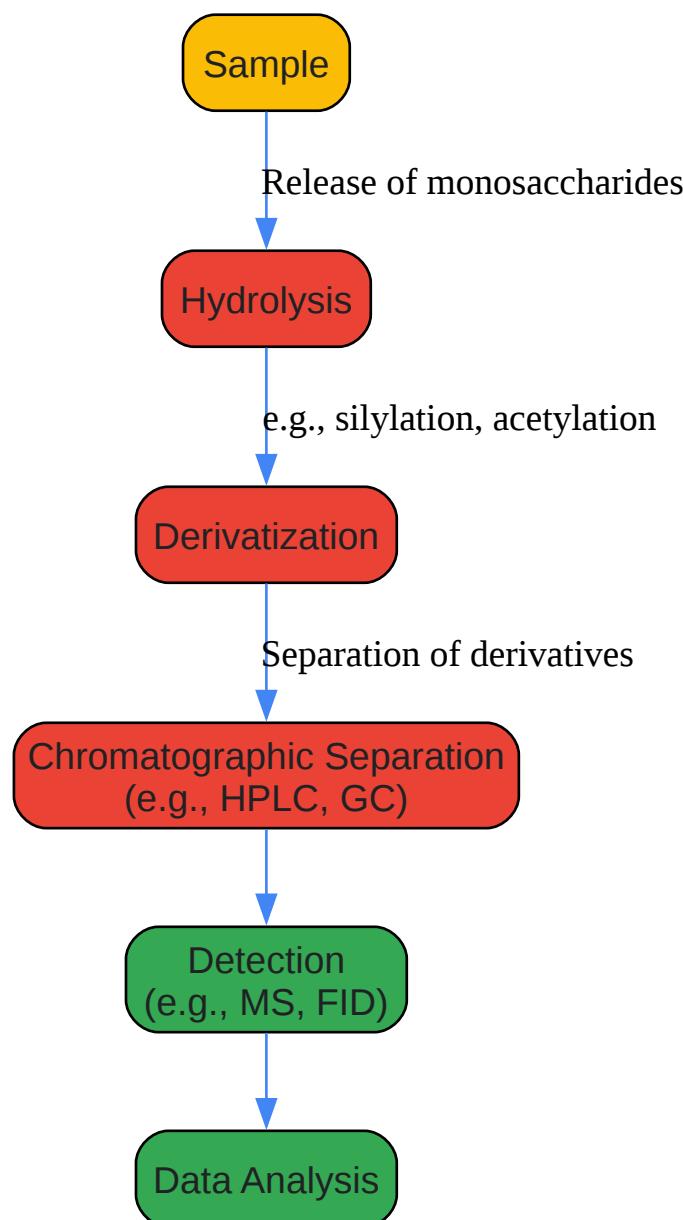
- **Cancer Cell Proliferation:** One study that screened several rare sugars, including **D-altrose**, for their effects on cancer cell lines found that D-allose had a significant inhibitory effect, while the specific activity of **D-altrose** was not highlighted as significant in the abstract.

L-Altrose

L-Altrose, being a naturally occurring enantiomer in certain bacteria, has been investigated for its role in microbiology and as a substrate for enzymatic reactions.

- **Microbial Growth and Metabolism:** L-Altrose has been shown to stimulate the growth of yeast cells under anaerobic conditions by providing an extracellular carbon source. It can also be used as a stereoselective carbon source for the synthesis of other biologically active compounds, including antibiotics.
- **Enzymatic Substrate:** L-Altrose serves as a substrate for the identification, differentiation, and characterization of enzymes such as aldose C-2 epimerases.


Synthesis and Availability


The limited availability of rare sugars is a significant bottleneck for research. Both D- and L-Altrose can be synthesized through various chemical and enzymatic routes.

D-Altrose Synthesis

Several methods for the synthesis of **D-Altrose** have been reported:

- **From Levoglucosenone:** A stereoselective reduction and cis-hydroxylation of levoglucosenone can produce D-altrosan, which is then converted to **D-Altrose** in high yield.
- **From D-ribose:** The Kiliani-Fischer synthesis can be employed to convert D-ribose to D-altronic acid and subsequently to **D-Altrose**.
- **Enzymatic Conversion:** **D-Altrose** can be formed as a byproduct in the enzymatic production of D-allose from D-psicose, catalyzed by L-rhamnose isomerase. A combination of immobilized D-tagatose 3-epimerase and D-arabinose isomerase can also produce **D-Altrose** from D-fructose, albeit with a low yield.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. D-Altrrose - general description and application - Georganics [georganics.sk]

- To cite this document: BenchChem. [D-Altrose vs. L-Altrose: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8254741#d-altrose-versus-l-altrose-a-comparative-study\]](https://www.benchchem.com/product/b8254741#d-altrose-versus-l-altrose-a-comparative-study)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com